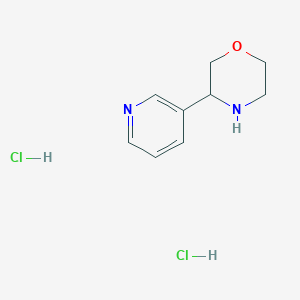

3-Pyridin-3-yl-morpholine dihydrochloride

CAS No.: 1331957-59-5

Cat. No.: VC11680400

Molecular Formula: C9H14Cl2N2O

Molecular Weight: 237.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1331957-59-5 |

|---|---|

| Molecular Formula | C9H14Cl2N2O |

| Molecular Weight | 237.12 g/mol |

| IUPAC Name | 3-pyridin-3-ylmorpholine;dihydrochloride |

| Standard InChI | InChI=1S/C9H12N2O.2ClH/c1-2-8(6-10-3-1)9-7-12-5-4-11-9;;/h1-3,6,9,11H,4-5,7H2;2*1H |

| Standard InChI Key | LYNAOBQUQFHVJO-UHFFFAOYSA-N |

| SMILES | C1COCC(N1)C2=CN=CC=C2.Cl.Cl |

| Canonical SMILES | C1COCC(N1)C2=CN=CC=C2.Cl.Cl |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a pyridine ring substituted at the 3-position with a morpholine-2-one group, protonated to form a dihydrochloride salt. Key structural identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 3-pyridin-3-ylmorpholin-2-one; dihydrochloride |

| Canonical SMILES | C1COC(=O)C(N1)C2=CN=CC=C2.Cl.Cl |

| InChI Key | MBRFEWRRRGGTCF-UHFFFAOYSA-N |

| PubChem CID | 126838165 |

The morpholine ring adopts a chair conformation, while the pyridine moiety contributes aromaticity and hydrogen-bonding capabilities.

Physicochemical Properties

-

Solubility: Highly soluble in polar solvents (water, DMSO) due to ionic interactions from hydrochloride groups.

-

Stability: Stable under ambient conditions but degrades under extreme pH or temperatures >200°C.

-

pKa: Estimated pKa values of 3.2 (pyridinium) and 8.1 (morpholine nitrogen), influencing its reactivity in biological systems.

Synthesis and Scalability

Industrial Synthesis

The primary route involves reacting 3-vinylpyridine with morpholine and sulfur in a catalyzed process, followed by hydrochloric acid hydrolysis (Fig. 1) :

Step 1: 3-Vinylpyridine reacts with morpholine and sulfur at reflux (12–14 hours) to yield 3-pyridyl thioacetyl morpholine.

Step 2: Hydrolysis with concentrated HCl (5–6 hours) followed by activated carbon decolorization and recrystallization produces the dihydrochloride salt .

Optimized Conditions:

-

Yield: 86–90% (Step 1), 86–88% (Step 2)

-

Purity: >98% (HPLC)

-

Scalability: Demonstrated at multi-kilogram scales using continuous flow reactors .

Alternative Methods

A secondary approach utilizes pyridine derivatives and morpholine under basic conditions, though this method suffers from lower yields (65–70%) and requires chromatographic purification.

Reactivity and Functionalization

Key Reactions

-

Oxidation: Treatment with in acidic media cleaves the morpholine ring, yielding pyridine-3-carboxylic acid.

-

Reduction: reduces the morpholinone carbonyl to a secondary alcohol, forming 3-(pyridin-3-yl)morpholine.

-

Mannich Reactions: Reacts with formaldehyde and amines to generate tertiary amines, expanding its utility in drug design .

Pharmacological Derivatives

Hybrid molecules incorporating this scaffold exhibit vasodilatory activity (e.g., IC = 0.3185–0.4577 mM in rat aortic rings), surpassing benchmark drugs like prazosin . Quantitative structure-activity relationship (QSAR) models correlate bioactivity with lipophilicity () and topological polar surface area (TPSA) .

Applications in Drug Discovery

Kinase Inhibition

The morpholine-pyridine core mimics ATP-binding motifs in kinases. Derivatives show nanomolar inhibition of PI3Kα and mTOR, with selectivity profiles validated in glioblastoma cell lines.

Antibacterial Agents

Quaternary ammonium derivatives exhibit broad-spectrum activity against Staphylococcus aureus (MIC = 2–4 µg/mL) by disrupting cell membrane integrity.

Neurological Therapeutics

Dopamine D receptor antagonists derived from this scaffold reduce cocaine-seeking behavior in murine models, highlighting potential in addiction therapy.

Emerging Research Directions

Photodynamic Therapy

Porphyrin conjugates of 3-pyridin-3-yl-morpholine dihydrochloride demonstrate singlet oxygen quantum yields () of 0.45–0.62, enabling targeted cancer cell ablation.

Catalysis

Palladium complexes of this ligand catalyze Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 10, rivaling traditional phosphine ligands.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume